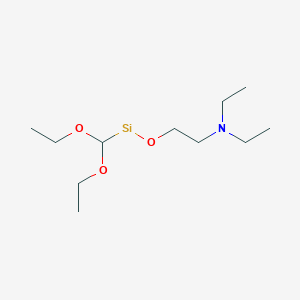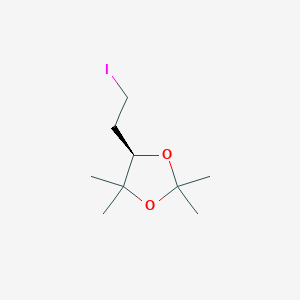
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is an organic compound with a unique structure that includes an iodoethyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane typically involves the reaction of 2-iodoethanol with a suitable dioxolane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodoethyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Formation of substituted dioxolane derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl derivatives.
Scientific Research Applications
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane involves its interaction with specific molecular targets. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. Additionally, the compound’s structure allows it to act as a ligand in coordination chemistry, potentially interacting with metal ions and other molecular entities.
Comparison with Similar Compounds
Similar Compounds
(4R,5R,6S)-4-[(1S)-1-hydroxy-2-iodoethyl]-6-(iodomethyl)-1,3-dioxan-5-ol: A compound with a similar dioxolane ring structure and iodoethyl group.
2-Iodoethanol: A simpler compound with an iodoethyl group, used as a precursor in the synthesis of more complex molecules.
Uniqueness
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane is unique due to its specific stereochemistry and the presence of both the iodoethyl group and the tetramethyl-substituted dioxolane ring
Properties
CAS No. |
56881-97-1 |
|---|---|
Molecular Formula |
C9H17IO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
(5R)-5-(2-iodoethyl)-2,2,4,4-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17IO2/c1-8(2)7(5-6-10)11-9(3,4)12-8/h7H,5-6H2,1-4H3/t7-/m1/s1 |
InChI Key |
UYOGQQFNTLJDIL-SSDOTTSWSA-N |
Isomeric SMILES |
CC1([C@H](OC(O1)(C)C)CCI)C |
Canonical SMILES |
CC1(C(OC(O1)(C)C)CCI)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


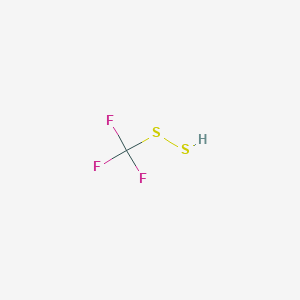
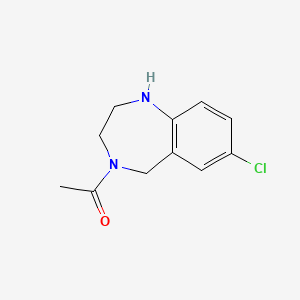


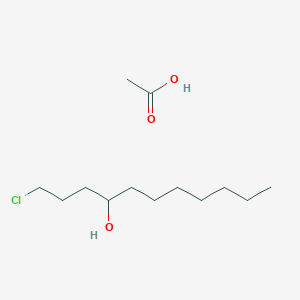
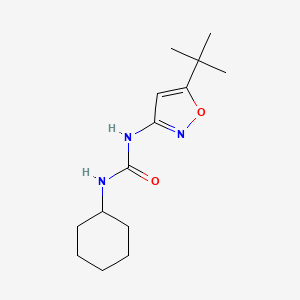
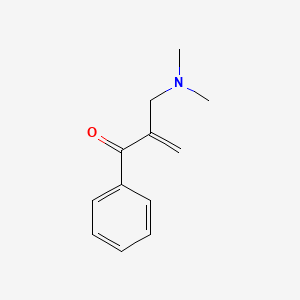
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
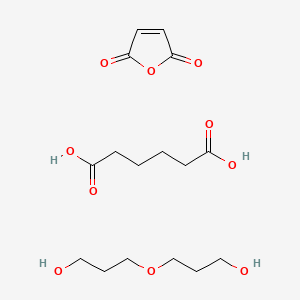
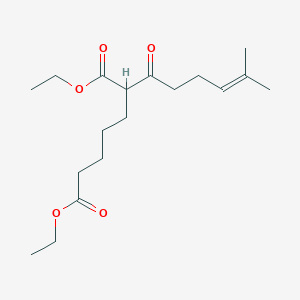
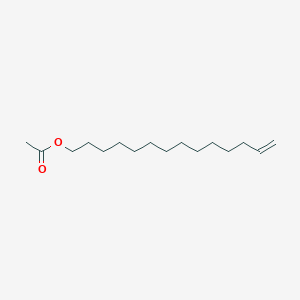
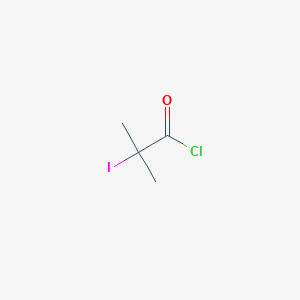
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
